N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872621-04-0
VCID: VC6420863
InChI: InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25)
SMILES: C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.37

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

CAS No.: 872621-04-0

Cat. No.: VC6420863

Molecular Formula: C17H13F3N4O2S

Molecular Weight: 394.37

* For research use only. Not for human or veterinary use.

N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide - 872621-04-0

Specification

CAS No. 872621-04-0
Molecular Formula C17H13F3N4O2S
Molecular Weight 394.37
IUPAC Name N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25)
Standard InChI Key QMDNXCXCLZGAIL-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group bearing a benzamide moiety. The 5-position of the oxadiazole ring is functionalized with a pyridin-2-ylmethylsulfanyl group, while the benzamide component incorporates a meta-trifluoromethyl substituent. This architecture combines electron-deficient (trifluoromethyl) and electron-rich (pyridine) regions, enabling diverse intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₃F₃N₄O₂S
Molecular Weight394.37 g/mol
IUPAC NameN-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
SMILES NotationC1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
SolubilityNot reported

Spectroscopic Identification

While experimental spectral data for this compound remain unpublished, analogous 1,3,4-oxadiazoles are typically characterized via:

  • ¹H/¹³C NMR: Distinct signals for pyridine (δ 7.2–8.6 ppm), oxadiazole-proximal methylene (δ 4.2–4.8 ppm), and trifluoromethyl groups (¹⁹F NMR: δ -60 to -65 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 394.37 (M⁺) with fragmentation patterns involving cleavage of the sulfanyl and amide bonds .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 3-(Trifluoromethyl)benzoyl chloride (acylating agent)

  • 2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole (heterocyclic scaffold)

  • Pyridin-2-ylmethanol (sulfanyl group precursor)

Oxadiazole Ring Formation

Recent advances in room-temperature cyclodehydration offer efficient routes to 1,3,4-oxadiazoles. A base-induced approach using tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) facilitates the conversion of O-acylamidoximes to oxadiazoles without requiring high temperatures . For example:
O-Acylamidoxime+TBAF1,3,4-Oxadiazole+H2O\text{O-Acylamidoxime} + \text{TBAF} \rightarrow \text{1,3,4-Oxadiazole} + \text{H}_2\text{O}
This method achieves yields >85% in aprotic solvents like DMF or THF .

Amide Coupling

Final acylation of the aminomethyl group with 3-(trifluoromethyl)benzoyl chloride using EDCI/HOBt coupling reagents completes the synthesis:
Amine+Benzoyl chlorideEDCI/HOBtBenzamide\text{Amine} + \text{Benzoyl chloride} \xrightarrow{\text{EDCI/HOBt}} \text{Benzamide}

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Drug-Likeness

  • LogP: Predicted value of 2.8 (ALOGPS) suggests moderate lipophilicity, favorable for membrane permeability.

  • Trifluoromethyl Effect: The -CF₃ group enhances metabolic stability and modulates electron density in the benzamide ring .

Solubility Challenges

The absence of ionizable groups and high aromatic content likely contributes to poor aqueous solubility, a common limitation in oxadiazole-based drug candidates . Co-solvents or prodrug strategies may be required for in vivo studies.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries (e.g., PKC, EGFR) could reveal specific targets. Molecular docking studies predict strong binding to ATP-binding pockets due to the oxadiazole’s planar geometry .

Toxicity Mitigation

Proposed strategies include:

  • Metabolite Profiling: Identification of reactive intermediates using hepatic microsome assays.

  • Structural Optimization: Replacing the pyridine ring with less basic heterocycles to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator